molecular formula C10H10N6 B1237147 Tris(pyrazol-1-YL)methane CAS No. 80510-03-8

Tris(pyrazol-1-YL)methane

Cat. No. B1237147
CAS RN: 80510-03-8
M. Wt: 214.23 g/mol
InChI Key: QOHVIMQQEFHOLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tris(pyrazol-1-yl)methane and its derivatives are synthesized through methods that have evolved significantly. Early methods were established by Huckel (1937) and expanded by Trofimenko (1970). Recent techniques involve the oxidation reaction of dimethylpyrazol-1-yl)methane derivatives with KMnO₄, leading to compounds like bis(pyrazol-1-yl)methane-tetracarboxylates and tris(pyrazol-1-yl)methane-hexacarboxylates, which further react with organotin to yield complex structures (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of tris(pyrazol-1-yl)methane derivatives showcases a variety of coordination modes and geometries. For instance, the first crystal structure of a second-generation tris(pyrazolyl)methane exhibited a helical conformation, highlighting the flexibility and adaptability of these ligands in forming complex structures (Harding et al., 2008).

Chemical Reactions and Properties

Tris(pyrazol-1-yl)methane ligands participate in various chemical reactions, forming coordination complexes with metals. These reactions often result in unique structural motifs and have implications for catalysis and materials science. For example, an unprecedented coordination mode was observed in a compound involving silver atoms, showcasing the versatility of these ligands in forming diverse metal-ligand interactions (Reger et al., 2005).

Scientific Research Applications

Catalytic and Biological Applications

Tris(pyrazol-1-yl)methane and its metal complexes have shown potential in catalytic and biological applications. They are used as catalysts for the oxidative functionalization of alkanes and other industrially significant reactions. Additionally, they exhibit antiproliferative and antimicrobial properties, making them relevant in biological contexts (Martins & Pombeiro, 2016).

Synthesis and Reactivity

Research on tris(pyrazol-1-yl)methanes has expanded to include their synthesis and reactivity. These compounds have a rich variety of structures, which are explored in coordination chemistry and the design of new ligands (Alkorta et al., 2017).

Organometallic Chemistry

Tris(pyrazol-1-yl)methanes play a significant role in the field of organometallic chemistry. They serve as neutral analogues to tris(pyrazolyl)hydroborates and are essential in developing coordination and organometallic compounds (Bigmore et al., 2005).

Electrochemical Properties

The electrochemical properties of homoscorpionate tris(pyrazol-1-yl)methane complexes have been studied. These properties are key to understanding their catalytic efficiency in transforming raw materials into value-added products (Martins, 2017).

Spin Crossover in Coordination Compounds

Tris(pyrazol-1-yl)methane derivatives have been used in synthesizing iron(II) coordination compounds. These compounds exhibit thermally induced spin crossover, which is a change in the spin state of the metal ion, often accompanied by color changes. This property is critical in materials science and molecular electronics (Shakirova & Lavrenova, 2020).

Synthesis of Complex Ligands

Tris(pyrazol-1-yl)methanes have been synthesized and used in creating complex ligands for coordination chemistry. These ligands are often used in constructing macrobicycles and other large, complex molecules (Wang et al., 2009).

Structural and NMR Studies

The first crystal structure of a tris(pyrazol-1-yl)methane compound was reported, providing insights into its conformation and interactions. Additionally, carbon-13 NMR studies of these compounds have contributed to understanding their chemical properties in coordination chemistry (Harding et al., 2008).

Safety And Hazards

Tris(pyrazol-1-YL)methane is classified as harmful. It is advised to avoid getting it in eyes, on skin, or on clothing. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

Future Directions

Future research directions include the exploration of new iron(II) coordination compounds with Tris(pyrazol-1-YL)methane and its derivatives as ligands . These complexes demonstrate thermally induced spin crossover accompanied by thermochromism .

properties

IUPAC Name

1-[di(pyrazol-1-yl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHVIMQQEFHOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412766
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pyrazol-1-YL)methane

CAS RN

80510-03-8
Record name TRIS(PYRAZOL-1-YL)METHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
419
Citations
LM Martins, AJL Pombeiro - Coordination Chemistry Reviews, 2014 - Elsevier
This work concerns recent advances (since 2005) in the oxidative functionalization of alkanes, alkenes and ketones, under mild conditions, catalyzed by homoscorpionate tris(pyrazol-1-…
Number of citations: 164 www.sciencedirect.com
OG Shakirova, LG Lavrenova - Crystals, 2020 - mdpi.com
We review here new advances in the synthesis and investigation of iron(II) coordination compounds with tris(pyrazol-1-yl)methane and its derivatives as ligands. The complexes …
Number of citations: 33 www.mdpi.com
RT Edward - Journal of the Chemical Society, Dalton Transactions, 1993 - pubs.rsc.org
The metal(II) complexes [M{(pz)3CH}2][NO3]2′ where (pz)3CH is the symmetrical tripodal nitrogen-donor ligand tris(pyrazol-1-yl)methane, have been prepared for M = Co, Ni, Cu or Zn…
Number of citations: 53 pubs.rsc.org
OG Shakirova, LG Lavrenova, NV Kurat'eva… - Russian Journal of …, 2010 - Springer
Mononuclear iron(II) coordination compounds with tris(pyrazol-1-yl)methane (HC(Pz) 3 ) described as [Fe{HC(Pz) 3 } 2 ]A 2 × nH 2 O, where A = Cl − , Br − , I − , 1/2 SO 4 2− , n = 0–7, …
Number of citations: 30 link.springer.com
PK Byers, AJ Canty, RT Honeyman, JR Gardinier… - Inorganic …, 2004 - Citeseer
The present volume of Inorganic Syntheses continues the pattern of the last three volumes in the series, namely, specific thematic chapters along with other con tributions that together …
Number of citations: 4 citeseerx.ist.psu.edu
A Macchioni, G Bellachioma, G Cardaci… - …, 1998 - ACS Publications
Complex fac-Ru(PMe 3 )(CO) 3 (Me)I (1) reacts with tris- and bis(pyrazol-1-yl)methane, in the presence of NaBPh 4, affording cis-[Ru(PMe 3 )(CO) 2 (COMe)(η 2 -pz 3 -CH)]BPh 4 (2) …
Number of citations: 50 pubs.acs.org
D Martini, M Pellei, C Pettinari, BW Skelton… - Inorganica chimica …, 2002 - Elsevier
The reaction between CuX 2 (X=ClO 4 , NO 3 , Cl, Br and CH 3 COO) and excess of tris(pyrazol-1-yl)methane ligands L (L=CH(pz) 3 , CH(4-Mepz) 3 , CH(3,5-Me 2 pz) 3 , CH(3,4,5-Me 3 …
Number of citations: 78 www.sciencedirect.com
PA Anderson, T Astley, MA Hitchman… - Journal of the …, 2000 - pubs.rsc.org
A range of six-co-ordinate bis-tripodal iron(II) chelates, [FeL2]2+, has been synthesized from iron-(II) or -(III) precursors where L = tris(pyrazol-1-yl)methane (pz)3CH, tris(pyridyl-2-yl)…
Number of citations: 60 pubs.rsc.org
AJ Canty, RT Honeyman, BW Skelton… - Journal of organometallic …, 1992 - Elsevier
Cyclometallation at the C(5) position of one ring of tris(pyrazol-1-yl)methane occurs on dissolution of PtMe 2 {(pz) 3 CH} in 3,5-dimethylpyridine, to form the platinum(II) complex PtMe{(pz…
Number of citations: 20 www.sciencedirect.com
LG Lavrenova - Russian Chemical Bulletin, 2018 - Springer
The studies concerning coordination compounds of various salts of iron(II) with tris(pyrazol-1-yl)methane derivatives (HC(pz) 3 ) are discussed. The results of a number of studies on the …
Number of citations: 18 link.springer.com

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